3-(2-Benzyl-4-(tert-butoxycarbonyl)piperazin-1-YL)propanoic acid
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Overview
Description
3-(2-Benzyl-4-(tert-butoxycarbonyl)piperazin-1-YL)propanoic acid is a compound that features a piperazine ring substituted with a benzyl group and a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The Boc protection is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-(2-Benzyl-4-(tert-butoxycarbonyl)piperazin-1-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Reduction: The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid in dichloromethane.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Benzyl chloride for introducing the benzyl group.
Major Products Formed
Oxidation: Benzyl carboxylic acid derivatives.
Reduction: Deprotected piperazine derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Benzyl-4-(tert-butoxycarbonyl)piperazin-1-YL)propanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-Benzyl-4-(tert-butoxycarbonyl)piperazin-1-YL)propanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The Boc group provides protection during synthesis, allowing for selective reactions at other sites on the molecule .
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid
- 6-((3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propyl)(methyl)amino)quinoline-4-carboxylic acid
Uniqueness
3-(2-Benzyl-4-(tert-butoxycarbonyl)piperazin-1-YL)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C19H28N2O4 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
3-[2-benzyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propanoic acid |
InChI |
InChI=1S/C19H28N2O4/c1-19(2,3)25-18(24)21-12-11-20(10-9-17(22)23)16(14-21)13-15-7-5-4-6-8-15/h4-8,16H,9-14H2,1-3H3,(H,22,23) |
InChI Key |
ILGLVKNQFNFOEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)CC2=CC=CC=C2)CCC(=O)O |
Origin of Product |
United States |
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